
sepantronium bromide discovery and
development

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sepantronium Bromide

CAS No.: 781661-94-7

Cat. No.: S548208

Get Quote

Discovery and Mechanism of Action

Sepantronium bromide was discovered in 2007 by Astellas Pharma scientists through a high-throughput

screening of chemical libraries for inhibitors of survivin promoter activity [1]. It was identified as a potent,

selective suppressor of survivin expression [1].

The drug's mechanism of action is multi-faceted. Initially, it was shown to selectively suppress survivin

expression by targeting its promoter, leading to caspase activation and apoptosis induction in cancer cells [1]

[2]. Subsequent research revealed a more complex picture, indicating that YM155's primary mechanism

involves generating reactive oxygen species (ROS) in the mitochondria [3]. This ROS generation leads to

oxidative DNA damage and suppression of survivin transcription via a ROS/AKT/FoxO signaling axis [3].

At the molecular level, YM155 directly binds to and disrupts the ILF3/p54(nrb) protein complex, which is

involved in survivin expression [1]. It also interferes with SP1 transcription factor binding to the survivin

core promoter region [1].

The diagram below illustrates the multi-modal mechanism of action of Sepantronium bromide.
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Multi-modal mechanism of Sepantronium bromide action.

Preclinical and Clinical Development Summary

The following tables summarize the key stages of the drug's development.

Table 1: Preclinical Profile of Sepantronium Bromide

Aspect Findings

Discovery Identified via high-throughput screen of survivin promoter inhibitors (2007) [1].

In Vitro
Activity

Potent activity across diverse cancer cell lines (low nM range) regardless of p53

status [1].

In Vivo
Efficacy

Induced tumor regression in xenograft models (lymphoma, prostate cancer, bladder

cancer, melanoma) [1].
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Aspect Findings

Synergy Sensitized tumor cells to cisplatin and carboplatin in vivo [1].

Table 2: Key Clinical Trial Outcomes

Trial Phase Population Key Findings Reference

Phase I (US) Advanced solid tumors MTD: 4.8 mg/m²/day (7-day CIVI,

q21-days). 1 CR (NHL), 2 PRs
(prostate cancer) [1].

Tolcher et

al.

Phase I (Japan) Advanced solid tumors MTD: 8.0 mg/m²/day (7-day CIVI,
q21-days) [1] [2].

Satoh et al.

Phase II
(NSCLC)

Platinum-refractory NSCLC Modest activity: RR 5.4%, median
PFS 1.7 mo, median OS 6.6 mo [1].

Giaccone
et al.

Phase II
(Melanoma)

Unresectable Stage III/IV
melanoma

Low activity: objective tumor
response rate ~3% [1].

Chesney et
al.

Phase I/II
(Combination)

Untreated Stage IV NSCLC
(with carboplatin/paclitaxel)

MTD of YM155: 10 mg/m²/day (72-h
CIVI). No improvement in response

rate (primary endpoint) vs. historical
controls [4].

Kelly et al.

Revised Understanding and Current Status

The initial classification of YM155 as a specific "survivin suppressor" has been revised. Recent evidence

indicates that its primary mode of action is the generation of reactive oxygen species (ROS), with

survivin suppression and DNA damage being secondary effects [3]. This broader mechanism explains the

observed extensive transcriptomic changes and its characterization as a "general chemotherapeutic" [3] [5].

Research also identified YM155 as a substrate for the multidrug resistance protein (MDR1/ABCB1/P-gp),

providing a mechanism for resistance in previously treated patients [1].
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After being discontinued for initial indications, the drug is experiencing a revival. Cothera Bioscience is now

developing it under the name PC-002, focusing on its ability to inhibit deubiquitinases (DUBs) and induce

degradation of the Myc oncoprotein [6]. This new first-in-class mechanism has garnered FDA Fast Track

designation for treating relapsed/refractory Burkitt Lymphoma and other Myc-driven cancers [6]. Clinical

trials are ongoing for relapsed/refractory high-grade B-cell lymphoma, Burkitt lymphoma, and other solid

tumors [7] [8].

The diagram below illustrates the new understanding of its mechanism and the revived development

pathway.
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Revised mechanism and current development status.

Methodological Insights for Researchers

Generating Resistance Models: To study mechanisms, develop isogenic resistant cell lines by
chronic exposure to increasing YM155 doses. Confirm stable resistance by comparing "on-drug" and

long-term "off-drug" cell viability upon re-challenge [3].
Transcriptomic Profiling: Use platforms like Affymetrix WT human arrays to analyze genome-wide

expression changes. This can reveal that YM155's impact extends far beyond survivin, significantly
affecting DNA repair pathways [5].

In Vivo Dosing: Preclinical efficacy in xenograft models was achieved with specific regimens, such
as a 3-day continuous infusion at 10 mg/kg per week for two weeks or a 7-day continuous infusion at

3 mg/kg for one week [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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